
2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both methoxyphenoxy and sulfanylidene groups suggests it may exhibit unique pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions involving isothiocyanates.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated precursor.
Acetamide Formation: The final step involves the acylation of the quinazolinone derivative with an appropriate acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core or the sulfanylidene group, leading to various reduced derivatives.
Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted phenoxy derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Drug Development: Serves as a lead compound for the development of new therapeutic agents.
Industry:
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is not fully elucidated but is believed to involve:
Molecular Targets: Interaction with enzymes or receptors involved in cell signaling pathways.
Pathways: Modulation of pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
- 2-(2-Methoxyphenoxy)-N-(4-oxo-1,2-dihydroquinolin-3-yl)acetamide
- 2-(2-Methoxyphenoxy)-N-(4-oxo-1,2-dihydroquinazolin-3-yl)acetamide
Comparison:
- Structural Differences: The presence of different substituents on the quinazolinone core.
- Pharmacological Properties: Variations in biological activity due to structural differences.
- Uniqueness: The specific combination of methoxyphenoxy and sulfanylidene groups in 2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide may confer unique biological activities not seen in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
443348-03-6 |
|---|---|
分子式 |
C17H15N3O4S |
分子量 |
357.38 |
IUPAC 名称 |
2-(2-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O4S/c1-23-13-8-4-5-9-14(13)24-10-15(21)19-20-16(22)11-6-2-3-7-12(11)18-17(20)25/h2-9H,10H2,1H3,(H,18,25)(H,19,21) |
InChI 键 |
XELYJZHSFVYIRC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


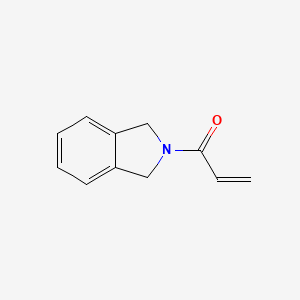
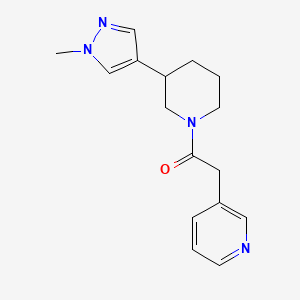
![[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride](/img/structure/B2670161.png)
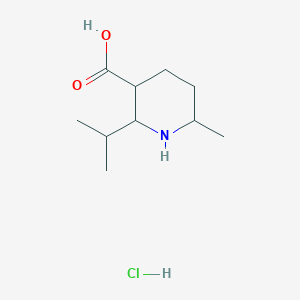
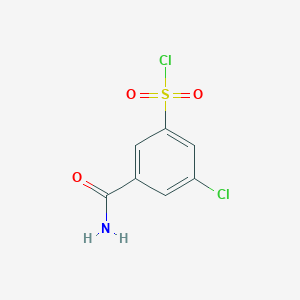
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2670166.png)
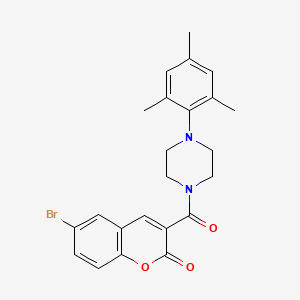
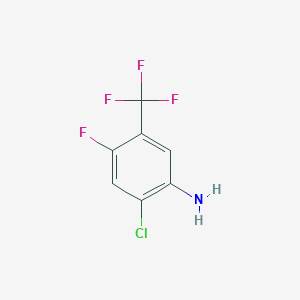
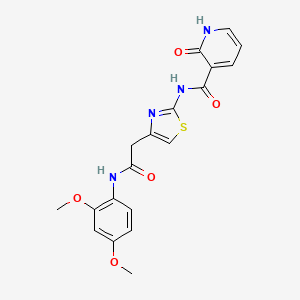
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2670170.png)
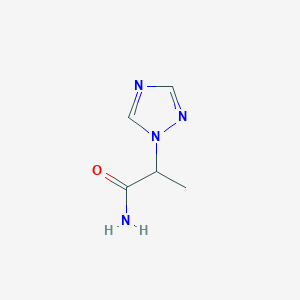
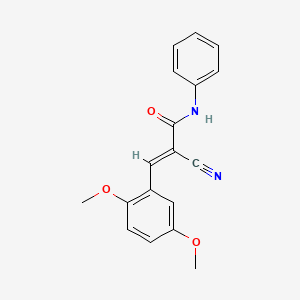
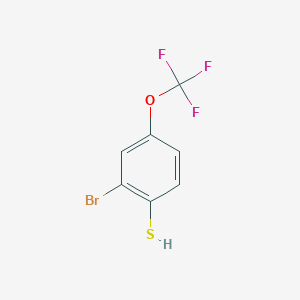
![1-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2670179.png)
